![molecular formula C15H15BrO B1267589 [(2-Bromoethoxy)(phenyl)methyl]benzene CAS No. 6305-20-0](/img/structure/B1267589.png)
[(2-Bromoethoxy)(phenyl)methyl]benzene
Descripción general
Descripción
“[(2-Bromoethoxy)(phenyl)methyl]benzene” is a chemical compound with the linear formula C15H15BrO . It has a molecular weight of 291.19 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “[(2-Bromoethoxy)(phenyl)methyl]benzene” is represented by the linear formula C15H15BrO . More detailed structural information, such as 3D conformers, can be found in databases like PubChem .Chemical Reactions Analysis
While specific chemical reactions involving “[(2-Bromoethoxy)(phenyl)methyl]benzene” are not detailed in the resources I have, similar compounds like (2-Bromoethyl)benzene have been used as reactants to synthesize lactone derivatives and α-iminocarboxamides .Aplicaciones Científicas De Investigación
Proteomics Research
[(2-Bromoethoxy)(phenyl)methyl]benzene is utilized in proteomics research as a specialty chemical . Its properties make it suitable for the synthesis of complex molecules that can be used to study protein interactions and functions.
Organic Synthesis
This compound serves as a building block in organic synthesis. It’s used to create novel compounds with potential applications in creating new materials or chemicals . Its bromoethoxy group is particularly useful for subsequent functionalization.
Pharmaceutical Development
In pharmacology, [(2-Bromoethoxy)(phenyl)methyl]benzene is explored for synthesizing small molecules that could serve as potential drug candidates. Its structure allows for the creation of diverse molecular frameworks crucial in drug design .
Analytical Chemistry
The compound is used in analytical chemistry as a standard or reference material when studying the properties of similar organic compounds. Its well-defined structure and properties make it an ideal candidate for such applications .
Materials Science
[(2-Bromoethoxy)(phenyl)methyl]benzene is investigated for its potential use in materials science, particularly in the development of novel polymers and coatings that require specific organic functionalities .
Environmental Science
While direct applications in environmental science are not extensively documented, compounds like [(2-Bromoethoxy)(phenyl)methyl]benzene can be used in the study of organic pollutant degradation or synthesis of environmentally friendly materials .
Medicinal Chemistry
It’s also a valuable reagent in medicinal chemistry for the synthesis of therapeutic agents. Its versatility in forming carbon-carbon bonds is essential for constructing complex drug molecules .
Synthesis of Muscarinic Antagonists
[(2-Bromoethoxy)(phenyl)methyl]benzene is used in the preparation of muscarinic antagonists, which are compounds that can block muscarinic acetylcholine receptors and have various therapeutic applications .
Propiedades
IUPAC Name |
[2-bromoethoxy(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYARBELXZXURQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285408 | |
| Record name | [(2-bromoethoxy)(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromoethoxy)(phenyl)methyl]benzene | |
CAS RN |
6305-20-0 | |
| Record name | NSC41692 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(2-bromoethoxy)(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


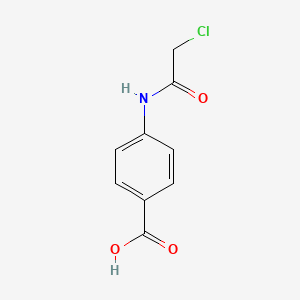
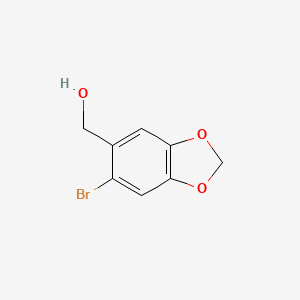


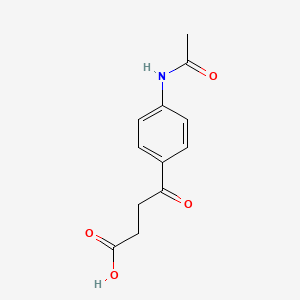

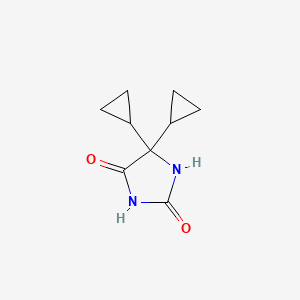
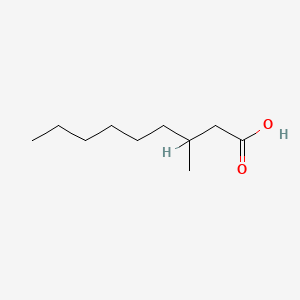

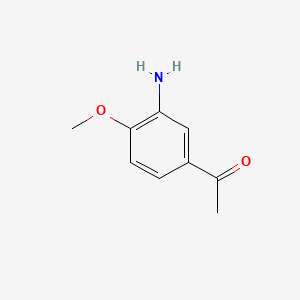
![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)
![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)
